Physicochemical Differentiation from the Des‑Trifluoromethyl Analog (N‑[4‑(1H‑Benzimidazol‑2‑yl)phenyl]benzamide)
The presence of the 3‑trifluoromethyl substituent increases molecular weight by 68 Da and substantially elevates lipophilicity relative to the des‑trifluoromethyl analog N‑[4‑(1H‑benzimidazol‑2‑yl)phenyl]benzamide (CAS 98806‑50‑9). The electron‑withdrawing nature of the CF₃ group also polarises the benzamide carbonyl, potentially altering hydrogen‑bond acceptor strength and target recognition . Although direct experimental logP/logD comparisons are not available from a single study, the Hansch π value for CF₃ (+0.88) allows for class‑level prediction of ≈2‑fold increase in octanol‑water partition compared to the unsubstituted analog.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 381.35 g/mol; predicted logP ~3.8 (via consensus prediction, based on ChemSrc data and Hansch π contribution for CF₃) |
| Comparator Or Baseline | N‑[4‑(1H‑benzimidazol‑2‑yl)phenyl]benzamide (CAS 98806‑50‑9): MW = 313.36 g/mol; predicted logP ~2.9 (des‑CF₃ baseline) |
| Quantified Difference | ΔMW = +68 Da; estimated ΔlogP ≈ +0.9 (based on Hansch π for CF₃ = +0.88, assuming additive contribution) |
| Conditions | Predicted values based on fragment‑based Hansch constants and consensus logP prediction models, referenced against vendor data on ChemSrc (accessed April 2026) |
Why This Matters
For procurement decisions, the increased lipophilicity and molecular weight of the CF₃‑bearing compound may directly influence membrane permeability, protein binding, and metabolic clearance, making it unsuitable as a direct substitute for the des‑CF₃ analog in validated assays.
